
Treprostinil intermediate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Treprostinil intermediate is a crucial compound in the synthesis of treprostinil, a prostacyclin analog used primarily for the treatment of pulmonary arterial hypertension. Treprostinil works by dilating blood vessels and inhibiting platelet aggregation, thereby improving blood flow and reducing the workload on the heart .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of treprostinil intermediate involves several key steps, including Claisen rearrangement and catalytic Pauson–Khand reactions. The Claisen rearrangement is performed in a plug flow reactor, which enhances yields and selectivity. The Pauson–Khand reaction is carried out under catalytic conditions using cobalt carbonyl and carbon monoxide .
Industrial Production Methods: Industrial production of this compound typically involves scaling up these reactions to multigram amounts. The use of continuous flow reactors ensures consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions: Treprostinil intermediate undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which are further processed to yield treprostinil .
Scientific Research Applications
Treprostinil intermediate has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex prostacyclin analogs.
Biology: Studied for its effects on cellular signaling pathways and vascular biology.
Medicine: Integral in the development of treatments for pulmonary arterial hypertension and other cardiovascular diseases.
Industry: Employed in the large-scale production of treprostinil for pharmaceutical use
Mechanism of Action
The primary mechanism of action of treprostinil intermediate, once converted to treprostinil, involves the promotion of vasodilation in pulmonary and systemic arterial vascular beds. This is achieved through the activation of prostacyclin receptors, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent relaxation of smooth muscle cells. Additionally, treprostinil inhibits platelet aggregation, further enhancing its therapeutic effects .
Comparison with Similar Compounds
Epoprostenol: Another prostacyclin analog used for pulmonary arterial hypertension but with a shorter half-life and less stability.
Iloprost: A synthetic analog with similar vasodilatory effects but different pharmacokinetic properties.
Beraprost: An oral prostacyclin analog with distinct pharmacodynamics.
Uniqueness: Treprostinil intermediate is unique due to its stability and versatility in various formulations (intravenous, subcutaneous, inhaled, and oral). This allows for flexible administration routes and improved patient compliance compared to other prostacyclin analogs .
Properties
Molecular Formula |
C22H34O3 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(1R,2R,3aS,9aS)-1-[(3S)-3-hydroxyoctyl]-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol |
InChI |
InChI=1S/C22H34O3/c1-3-4-5-8-17(23)10-11-18-19-12-15-7-6-9-22(25-2)20(15)13-16(19)14-21(18)24/h6-7,9,16-19,21,23-24H,3-5,8,10-14H2,1-2H3/t16-,17-,18+,19-,21+/m0/s1 |
InChI Key |
DOKGVQFKRMEKJX-ZFORQUDYSA-N |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OC)O)O |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


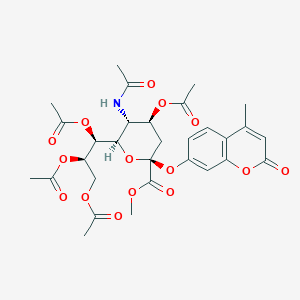


![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13842551.png)
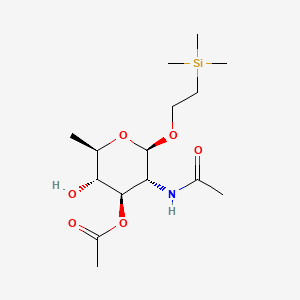
![[UL-13C6gal]Lactose](/img/structure/B13842568.png)
![(2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane](/img/structure/B13842570.png)
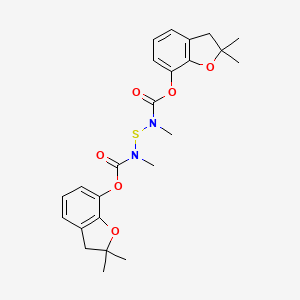
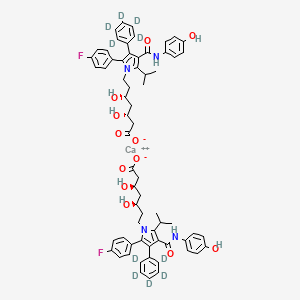
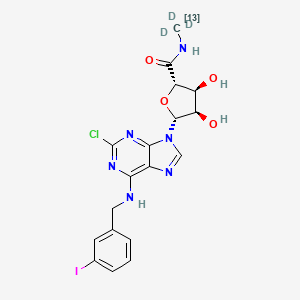
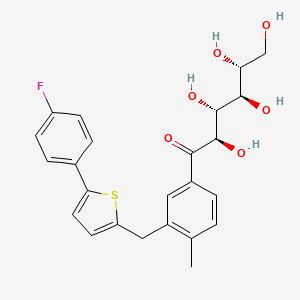
![(5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13842596.png)
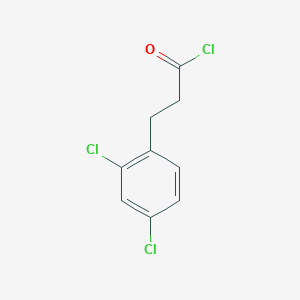
![5-Bromo-3-[(3-chlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13842614.png)
